molecular formula C12H8ClN3O2 B1660097 1-(2-Chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 7153-61-9

1-(2-Chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B1660097
CAS No.: 7153-61-9
M. Wt: 261.66 g/mol
InChI Key: UQWOKCLCLGNRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C12H8ClN3O2 and its molecular weight is 261.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

7153-61-9

Molecular Formula

C12H8ClN3O2

Molecular Weight

261.66 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-2,4-dioxopyrimidine-5-carbonitrile

InChI

InChI=1S/C12H8ClN3O2/c13-10-4-2-1-3-8(10)6-16-7-9(5-14)11(17)15-12(16)18/h1-4,7H,6H2,(H,15,17,18)

InChI Key

UQWOKCLCLGNRNH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C=C(C(=O)NC2=O)C#N)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=O)NC2=O)C#N)Cl

Key on ui other cas no.

7153-61-9

Origin of Product

United States

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